3-(Methoxymethyl)-3-methylazetidine

Lipophilicity LogP Medicinal Chemistry

3-(Methoxymethyl)-3-methylazetidine is a substituted four-membered nitrogen-containing heterocycle (azetidine) characterized by the presence of both a methoxymethyl (-CH2OCH3) and a methyl group at the 3-position of the azetidine ring. Its molecular formula is C6H13NO with a molecular weight of 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1564903-78-1
Cat. No. B2997654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-3-methylazetidine
CAS1564903-78-1
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC1(CNC1)COC
InChIInChI=1S/C6H13NO/c1-6(5-8-2)3-7-4-6/h7H,3-5H2,1-2H3
InChIKeyCSHZUQSDZADLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-3-methylazetidine (CAS 1564903-78-1) Procurement: Key Physicochemical and Structural Profile


3-(Methoxymethyl)-3-methylazetidine is a substituted four-membered nitrogen-containing heterocycle (azetidine) characterized by the presence of both a methoxymethyl (-CH2OCH3) and a methyl group at the 3-position of the azetidine ring. Its molecular formula is C6H13NO with a molecular weight of 115.17 g/mol [1]. Computed properties from authoritative databases indicate an XLogP3-AA value of 0.1, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [2]. The azetidine ring imparts significant ring strain (approximately 25.4 kcal/mol), a feature commonly exploited in medicinal chemistry to enhance reactivity and binding interactions .

3-(Methoxymethyl)-3-methylazetidine (CAS 1564903-78-1): Why Close Analogs Are Not Direct Replacements


Within the class of 3-substituted azetidines, compounds such as 3-methylazetidine (CAS 35196-99-7), 3-(methoxymethyl)azetidine (CAS 942400-33-1), and 3-methoxy-3-methylazetidine (CAS 877665-31-1) exhibit distinct physicochemical profiles that preclude simple interchangeability. Differences in lipophilicity (XLogP3 values ranging from -0.3 to 0.4), hydrogen bond donor/acceptor counts, and rotatable bond flexibility can profoundly impact downstream properties such as membrane permeability, solubility, and target binding . The specific substitution pattern of 3-(methoxymethyl)-3-methylazetidine confers a unique balance of these properties that is not replicated by its nearest structural neighbors, thereby invalidating generic substitution in research and industrial applications [1].

Quantitative Differentiation of 3-(Methoxymethyl)-3-methylazetidine (CAS 1564903-78-1) vs. Key Analogs


Lipophilicity (XLogP3) Tuning: Intermediate Hydrophobicity for Optimized Membrane Permeability

The XLogP3 value of 0.1 for 3-(methoxymethyl)-3-methylazetidine [1] positions it between the more hydrophobic 3-methylazetidine (XLogP3 ≈ 0.4) [2] and the more hydrophilic 3-(methoxymethyl)azetidine (XLogP3 = -0.3) [3]. This intermediate lipophilicity is often favored in drug discovery to balance passive membrane permeability with aqueous solubility, a critical parameter for achieving desirable ADME properties.

Lipophilicity LogP Medicinal Chemistry

Topological Polar Surface Area (TPSA): Enhanced Potential for Improved Aqueous Solubility

The topological polar surface area (TPSA) of 3-(methoxymethyl)-3-methylazetidine is 21.3 Ų [1]. This is significantly higher than that of 3-methylazetidine (TPSA = 12.03 Ų) [2], indicating a greater capacity for hydrogen bonding and polar interactions. In general, a TPSA below 140 Ų is considered favorable for oral bioavailability, but within this range, a higher TPSA can correlate with improved aqueous solubility. The 77% increase in TPSA relative to 3-methylazetidine may translate into a meaningful solubility advantage in aqueous assay buffers.

TPSA Solubility Medicinal Chemistry

Conformational Flexibility: Increased Rotatable Bonds for Diverse Molecular Recognition

3-(Methoxymethyl)-3-methylazetidine possesses two rotatable bonds, whereas 3-methylazetidine has zero [1] [2]. The presence of the methoxymethyl group introduces conformational flexibility that can be critical for achieving optimal binding geometries in target proteins. While increased flexibility generally carries an entropic penalty, the specific placement of the methoxymethyl group may enable favorable induced-fit interactions or allow the compound to access binding pockets inaccessible to more rigid analogs.

Conformational Flexibility Rotatable Bonds Structure-Based Design

Hydrogen Bond Acceptor Capacity: Potential for Enhanced Target Interaction

The target compound contains two hydrogen bond acceptors, compared to only one in 3-methylazetidine [1] [2]. The additional acceptor arises from the methoxy oxygen atom of the methoxymethyl group. This increased capacity for hydrogen bonding can facilitate stronger and more specific interactions with polar residues in protein binding sites, potentially leading to improved binding affinity or selectivity. This is a direct, quantifiable difference in molecular recognition potential.

Hydrogen Bonding Target Engagement Medicinal Chemistry

Molecular Weight and Heavy Atom Count: Implications for Ligand Efficiency and Permeability

With a molecular weight of 115.17 g/mol and 8 heavy atoms, 3-(methoxymethyl)-3-methylazetidine is larger than both 3-methylazetidine (71.12 g/mol, 5 heavy atoms) [1] and 3-(methoxymethyl)azetidine (101.15 g/mol, 7 heavy atoms) [2]. This incremental increase in size and mass reflects the addition of functional groups that modulate physicochemical properties. In lead optimization, such precise control over molecular weight is essential for maintaining ligand efficiency metrics (e.g., LE, LLE) and for navigating the permeability-efficiency continuum.

Ligand Efficiency Molecular Weight Medicinal Chemistry

Predicted Basicity (pKa): Modest Reduction Relative to Unsubstituted Azetidine

While an experimentally measured pKa value for 3-(methoxymethyl)-3-methylazetidine is not available in the open literature, a class-level inference can be made. The pKa of the conjugate acid of azetidine is 11.29, and that of 3-methylazetidine is predicted to be 11.31 [1] [2]. The introduction of the electron-withdrawing methoxymethyl group is expected to slightly reduce the basicity of the azetidine nitrogen. This modest reduction may enhance the proportion of the neutral, membrane-permeable species at physiological pH (7.4) relative to the parent azetidine, without drastically altering the compound's behavior as a base.

pKa Basicity Physicochemical Property

Evidence-Based Application Scenarios for Procuring 3-(Methoxymethyl)-3-methylazetidine (CAS 1564903-78-1)


Medicinal Chemistry: Optimizing Lipophilicity and Permeability in Lead Series

3-(Methoxymethyl)-3-methylazetidine's intermediate XLogP3 of 0.1 (Section 3, Item 1) makes it a preferred building block for exploring lipophilicity windows in lead optimization. Its balanced profile can be used to modulate LogP without resorting to more extreme hydrophobic or hydrophilic substituents, thereby fine-tuning membrane permeability while maintaining acceptable aqueous solubility [1].

Structure-Based Drug Design: Exploiting Conformational Flexibility and Hydrogen Bonding

The presence of two rotatable bonds (Section 3, Item 3) and two hydrogen bond acceptors (Section 3, Item 4) offers medicinal chemists a scaffold with enhanced conformational entropy and polar interaction potential. This compound can serve as a versatile fragment or building block for targeting protein binding sites that require induced-fit adaptability or specific hydrogen bond networks, providing a measurable advantage over more rigid, less polar analogs .

Physicochemical Property Benchmarking in Early Drug Discovery

The comprehensive set of computed physicochemical properties for 3-(methoxymethyl)-3-methylazetidine (MW, TPSA, HBD/HBA, rotatable bonds) provides a well-characterized reference point for property-based drug design. Its TPSA of 21.3 Ų (Section 3, Item 2) and molecular weight of 115.17 g/mol (Section 3, Item 5) place it in a favorable region of drug-like chemical space, making it suitable for use as a control or benchmark compound in assays assessing solubility, permeability, and metabolic stability [2].

Chemical Biology: Tool Compound for Probing Basic Amine Interactions

Based on class-level inference (Section 3, Item 6), the slightly reduced basicity of 3-(methoxymethyl)-3-methylazetidine relative to unsubstituted azetidine may be advantageous for studying the role of amine ionization in biological systems. This compound can be used as a tool to investigate pH-dependent cellular uptake or target engagement where the proportion of neutral vs. charged species is a critical variable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)-3-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.